molecular formula C30H41NO B14385934 N-(Phenanthren-9-YL)hexadecanamide CAS No. 90094-82-9

N-(Phenanthren-9-YL)hexadecanamide

Cat. No.: B14385934
CAS No.: 90094-82-9
M. Wt: 431.7 g/mol
InChI Key: WPAZWKICIZVCIR-UHFFFAOYSA-N
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Description

N-(Phenanthren-9-YL)hexadecanamide is a synthetic amide compound characterized by a hexadecanamide backbone (C₁₅H₃₁CONH₂) substituted with a phenanthren-9-yl group at the nitrogen atom. This structural configuration combines the hydrophobic hexadecyl chain with the rigid, planar phenanthrene aromatic system, which may influence its physicochemical properties and biological interactions. Phenanthrene-containing compounds are often explored for their optical properties, binding affinities, and roles in supramolecular chemistry due to their aromatic π-system .

Properties

CAS No.

90094-82-9

Molecular Formula

C30H41NO

Molecular Weight

431.7 g/mol

IUPAC Name

N-phenanthren-9-ylhexadecanamide

InChI

InChI=1S/C30H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-30(32)31-29-24-25-19-15-16-20-26(25)27-21-17-18-22-28(27)29/h15-22,24H,2-14,23H2,1H3,(H,31,32)

InChI Key

WPAZWKICIZVCIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenanthren-9-YL)hexadecanamide typically involves the reaction of phenanthrene-9-carboxylic acid with hexadecylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Phenanthren-9-YL)hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Hexadecylamine derivatives.

    Substitution: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

N-(Phenanthren-9-YL)hexadecanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenanthren-9-YL)hexadecanamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound may interact with proteins and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between N-(Phenanthren-9-YL)hexadecanamide and related amides:

Compound Name Molecular Formula Substituent on Hexadecanamide Key Structural Features Reference
This compound C₂₉H₃₅NO Phenanthren-9-yl Bulky aromatic group, high hydrophobicity
N-(2-Hydroxyethyl)hexadecanamide C₁₈H₃₇NO₂ 2-Hydroxyethyl Polar hydroxyl group, enhanced solubility
N-(4-Acetylphenyl)hexadecanamide C₂₄H₃₉NO₂ 4-Acetylphenyl Electron-withdrawing acetyl group
N-(3-Furanylmethyl)-9-hexadecenamide C₂₂H₃₅NO₂ 3-Furanylmethyl Heterocyclic furan, unsaturated chain
Oleamide C₁₈H₃₅NO (Z)-octadec-9-enyl Unsaturated fatty acid-derived chain

Key Observations :

  • Hydrophobicity : The hexadecyl chain ensures lipophilicity in all analogs, but the phenanthrenyl group may further reduce aqueous solubility compared to polar substituents (e.g., hydroxyethyl) .
Physicochemical Properties
  • Solubility : Phenanthren-9-yl derivatives are typically less soluble in polar solvents than analogs like N-(2-hydroxyethyl)hexadecanamide, which benefits from hydrogen bonding via its hydroxyl group .
  • Thermal Stability : Aromatic systems like phenanthrene enhance thermal stability compared to aliphatic or heterocyclic substituents (e.g., furan in N-(3-Furanylmethyl)-9-hexadecenamide) .

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